Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate
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Overview
Description
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate is a complex organic compound with the molecular formula C20H24O8 and an average mass of 392.400 Da . This compound is characterized by the presence of a phenylene dicarbonate core with diethyl ester groups and a cyclopentanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate typically involves the reaction of diethyl carbonate with 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Diols and secondary alcohols.
Substitution: Ester derivatives and amides.
Scientific Research Applications
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate involves its interaction with various molecular targets. The compound’s reactive ketone and ester groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This reactivity is harnessed in medicinal chemistry to design drugs that can target specific pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate: Similar in structure but contains a benzofuran moiety.
Pyrrolopyrazine derivatives: Contain nitrogen heterocycles and exhibit different biological activities.
Properties
CAS No. |
51943-99-8 |
---|---|
Molecular Formula |
C20H24O8 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-ethoxycarbonyloxy-2-[3-oxo-3-(2-oxocyclopentyl)propyl]phenyl] ethyl carbonate |
InChI |
InChI=1S/C20H24O8/c1-3-25-19(23)27-14-9-11-18(28-20(24)26-4-2)13(12-14)8-10-17(22)15-6-5-7-16(15)21/h9,11-12,15H,3-8,10H2,1-2H3 |
InChI Key |
NYIMCVQWRVGZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)C2CCCC2=O |
Origin of Product |
United States |
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